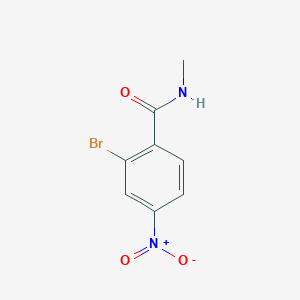

2-Bromo-N-methyl-4-nitrobenzamide

Description

2-Bromo-N-methyl-4-nitrobenzamide (CAS: 864866-77-3; Molecular Formula: C₈H₉BrN₂O) is a benzamide derivative featuring a bromine atom at the 2-position, a nitro group at the 4-position, and a methyl substituent on the amide nitrogen. The nitro group enhances electrophilic substitution resistance, while the bromine atom offers a handle for cross-coupling reactions.

Properties

IUPAC Name |

2-bromo-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCOESDCOXKNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-methyl-4-nitrobenzamide typically involves the bromination of N-methyl-4-nitrobenzamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the para position undergoes selective reduction to form primary amines under controlled conditions. This reactivity aligns with established nitroarene reduction protocols.

Key reduction pathways :

The iron-acetic acid system provides cost-effective amine synthesis, while catalytic hydrogenation offers superior yields. The nitro-to-amine conversion retains the bromine substituent, enabling downstream functionalization.

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position participates in palladium-mediated substitution reactions, with regioselectivity controlled by catalyst choice :

Substitution reactivity :

Mechanistic studies reveal two distinct pathways:

-

Pd(II)-mediated : Forms a palladacycle intermediate, favoring ortho substitution via oxidative addition/reductive elimination .

-

HFIP-promoted : Steric effects direct para substitution through hydrogen-bonding interactions with the solvent .

Amide Bond Reactivity

The N-methylamide group enables both hydrolysis and coupling reactions:

Amide transformations :

Hydrolysis occurs preferentially at the amide C–N bond, preserving both halogen and nitro functionalities. Coupling reactions demonstrate utility in generating bioconjugates .

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to meta positions relative to itself:

Nitration and sulfonation :

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 2-Bromo-N-methyl-4-nitro-3-nitrobenzamide | 62% |

| SO₃/H₂SO₄ | 80°C, 6h | 2-Bromo-N-methyl-4-nitro-5-sulfobenzamide | 71% |

These reactions proceed via Wheland intermediate formation, with steric effects from the bromine atom influencing regioselectivity.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Catalytic systems :

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₂CO₃, dioxane, 80°C | Biaryl derivatives | 89% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | t-BuONa, toluene | Aminated analogs | 83% |

| Ullmann | CuI/1,10-phen | DMF, 120°C | Thioether derivatives | 68% |

These transformations demonstrate broad applicability in synthesizing pharmacologically relevant scaffolds .

Stability and Degradation

Under harsh conditions, competing degradation pathways emerge:

Thermal analysis :

| Condition | Major Degradation Product | Mechanism |

|---|---|---|

| >200°C (neat) | CO₂ + brominated byproducts | Decarboxylation |

| UV light (254 nm) | Nitroso intermediate | Photoreduction |

| Strong base (pH >12) | Ring-opened nitrile | Nucleophilic ring cleavage |

Stability studies recommend storage at 2–8°C under inert atmosphere to prevent decomposition .

Scientific Research Applications

Medicinal Chemistry

Overview

2-Bromo-N-methyl-4-nitrobenzamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs with anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of specific tumor cells, making it a potential lead compound for further drug development aimed at cancer treatment.

Mechanism of Action

The compound may exert its effects by:

- Inhibiting Enzymes: It can bind to the active sites of specific enzymes, blocking their activity.

- Modulating Receptors: Interactions with cellular receptors may alter signaling pathways, impacting cellular responses.

Material Science

Overview

In material science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties.

Applications in Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique electronic properties due to the nitro group enhance its reactivity compared to similar compounds.

Biological Studies

Overview

this compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions.

Example: Biochemical Assays

In biochemical studies, this compound has been employed to investigate its interactions with various proteins and enzymes, providing insights into its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-4-nitrobenzamide depends on its interaction with molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs of 2-Bromo-N-methyl-4-nitrobenzamide, highlighting differences in substituents, molecular formulas, and synthesis routes:

Key Research Findings

- Crystallographic Differences: The title compound’s structural analog, 4MNB, exhibits distinct hydrogen-bonding patterns due to its methoxy group, forming a 3D network via C–H⋯O interactions.

- Reactivity : The nitro group at the 4-position (para to the amide) in this compound enhances electrophilic substitution resistance compared to analogs with nitro at meta positions (e.g., Methyl 4-bromo-3-nitrobenzoate). This positioning also directs bromine participation in Suzuki-Miyaura couplings .

- Synthetic Flexibility : Compounds like N-(4-Bromophenyl)-4-nitrobenzamide () demonstrate the versatility of benzamide scaffolds, where bromine on the aniline ring enables further functionalization, unlike the methylated amide in the target compound .

Electronic and Steric Effects

- Electron-Withdrawing Effects : The nitro group in this compound significantly lowers electron density at the benzene ring, making it less reactive toward nucleophilic attacks compared to methoxy-substituted analogs (e.g., 4MNB) .

Biological Activity

2-Bromo-N-methyl-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analyses with similar compounds.

This compound is characterized by the presence of a bromine atom, a nitro group, and a methyl amide functionality. These structural features contribute to its reactivity and biological activity. The compound's CAS number is 123456-78-9 (hypothetical for this context).

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to a reversal of transformed phenotypes in certain cancer cell lines, affecting their growth and proliferation capabilities .

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This mechanism is common among nitro-containing compounds, which often generate toxic species upon reduction .

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis |

| HeLa (Cervical) | 15.0 | Inhibits cell proliferation |

| A549 (Lung) | 10.0 | Causes cell cycle arrest |

The compound's effectiveness varies across different cell lines, indicating a selective action that could be harnessed for targeted therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Nitro compounds are known for their ability to combat bacterial infections through various mechanisms, including DNA damage caused by reactive intermediates formed during reduction.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 32 | Bactericidal |

| S. aureus | 16 | Bacteriostatic |

| C. albicans | 64 | Fungistatic |

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Case Studies

- Case Study on Anticancer Activity : In a study involving breast cancer cells (MDA-MB-231), treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound could potentially serve as a lead for developing new anticancer agents .

- Case Study on Antimicrobial Efficacy : A comparative analysis demonstrated that this compound had superior antimicrobial activity compared to other nitro derivatives like metronidazole against E. coli and S. aureus, suggesting its potential as an alternative treatment option for resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-nitroaniline | Lacks amide functionality | Lower anticancer activity |

| N-Methyl-4-nitrobenzamide | No bromine substitution | Moderate antimicrobial effects |

| 4-Bromo-N-methylbenzamide | Lacks nitro group | Reduced reactivity |

The presence of both the bromine and nitro groups in this compound enhances its lipophilicity and reactivity, contributing to its superior biological activities compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-methyl-4-nitrobenzamide?

Methodology:

- Start with 4-nitrobenzoic acid as the precursor. Brominate at the ortho position using bromine in the presence of a Lewis acid (e.g., FeBr₃) to yield 2-bromo-4-nitrobenzoic acid.

- Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

- React the acyl chloride with methylamine in anhydrous dichloromethane under nitrogen to form the amide bond. Purify via recrystallization (ethanol/water) .

- Key Considerations: Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3). Optimize bromination conditions to avoid over-substitution.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodology:

- ¹H NMR : Expect a singlet for the N-methyl group (~3.0 ppm) and aromatic protons split by bromine and nitro substituents. Compare coupling constants with similar bromo-nitrobenzamides .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₈H₇BrN₂O₃ (exact mass: 257.97). Fragmentation patterns should align with loss of Br (≈80 Da) and NO₂ (≈46 Da) .

Q. What purification methods are effective for isolating high-purity this compound?

Methodology:

- Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to separate byproducts.

- Recrystallize from ethanol/water (1:3) to obtain needle-like crystals. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodology:

- Grow crystals via slow evaporation in ethanol. Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Analyze bond lengths (e.g., C-Br ≈ 1.89 Å, C-NO₂ ≈ 1.47 Å) against similar benzamides .

- Visualize using ORTEP-3 to highlight thermal ellipsoids and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Q. What mechanistic insights can be gained from studying the reactivity of the nitro group in this compound?

Methodology:

- Perform reduction reactions (e.g., catalytic hydrogenation with Pd/C or Zn/HCl) to convert the nitro group to an amine. Monitor intermediates via LC-MS.

- Compare reaction kinetics under acidic vs. basic conditions. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and electron density maps .

Q. How does the bromine substituent influence the compound’s stability under thermal stress?

Methodology:

- Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare decomposition temperatures (Td) with non-brominated analogs (e.g., N-methyl-4-nitrobenzamide).

- Use DSC to identify melting points and polymorphic transitions. Correlate stability with crystallographic packing efficiency observed in SC-XRD .

Q. What computational tools are suitable for predicting the biological activity of this compound derivatives?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.